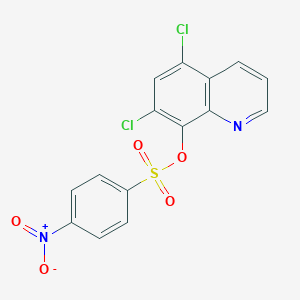

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds, like 5,7-Dichloroquinolin-8-yl hydrogen sulfate, has been analyzed . They typically consist of a quinoline core with various substituents attached.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 5,7-Dichloroquinolin-8-yl hydrogen sulfate has a molecular weight of 294.11 g/mol, a topological polar surface area of 84.9 Ų, and a complexity of 372 .科学的研究の応用

Synthesis and Biological Activity

The compound and its derivatives are involved in the synthesis of sulfonamide-based molecules with significant biological activities. One study highlighted the synthesis of compounds bearing sulfonamide fragments, including derivatives of quinolin-8-yl and nitrobenzenesulfonamide, which were evaluated for their anti-cancer activity against various cancer cell lines. The in vitro cytotoxic activities of these compounds were screened, showing significant reduction in cell proliferation and induced expression of pro-apoptotic genes, mediated by activation of p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives, demonstrating significant increases in antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010). Similarly, chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives showed potent antibacterial and antifungal activities among tested pathogens (Krishna, 2018).

Material Science and Electrochemical Analysis

Research into the modification of electrodes for the voltammetric analysis has utilized quinoline sulfonate derivatives. A novel modified electrode constructed for the oxidation of noxious analytes demonstrated enhanced electrochemical characteristics, indicating potential applications in environmental monitoring and analysis (Lin et al., 2012).

Anticancer Potential

Platinum(II) complexes incorporating 5,7-dichloro-8-quinolinol showed significant anticancer potential in vitro and exhibited selective toxicity towards carcinoma cell lines. This study indicates the potential of quinoline derivatives in developing new anticancer drugs (Živković et al., 2018).

Corrosion Inhibition

A study on the novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including derivatives of 8-hydroxyquinolin-5-yl methyl-4-nitrobenzoate, revealed their potential as corrosion inhibitors for mild steel in hydrochloric acid. This highlights the versatility of quinoline sulfonate derivatives in industrial applications (Rbaa et al., 2019).

作用機序

特性

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O5S/c16-12-8-13(17)15(14-11(12)2-1-7-18-14)24-25(22,23)10-5-3-9(4-6-10)19(20)21/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYLKQBIJAKNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571002.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2571003.png)

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)

![Methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2571025.png)